3-(4-Methoxy-2-nitrophenyl)propan-1-ol

Medicinal chemistry Structure-activity relationship Organic synthesis

3-(4-Methoxy-2-nitrophenyl)propan-1-ol is a substituted nitroaromatic primary alcohol that belongs to the class of nitrophenyl propanol derivatives. The compound features a 4-methoxy-2-nitrophenyl core attached to a three-carbon chain terminating in a primary hydroxyl group, with a molecular formula of C10H13NO4 and a molecular weight of 211.21 g/mol.

Molecular Formula C10H13NO4
Molecular Weight 211.21 g/mol
Cat. No. B13619201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methoxy-2-nitrophenyl)propan-1-ol
Molecular FormulaC10H13NO4
Molecular Weight211.21 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)CCCO)[N+](=O)[O-]
InChIInChI=1S/C10H13NO4/c1-15-9-5-4-8(3-2-6-12)10(7-9)11(13)14/h4-5,7,12H,2-3,6H2,1H3
InChIKeyLXAOJDZGGJSRFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Methoxy-2-nitrophenyl)propan-1-ol: A Specialized Nitroaromatic Building Block for Pharmaceutical and Fine Chemical Synthesis


3-(4-Methoxy-2-nitrophenyl)propan-1-ol is a substituted nitroaromatic primary alcohol that belongs to the class of nitrophenyl propanol derivatives [1]. The compound features a 4-methoxy-2-nitrophenyl core attached to a three-carbon chain terminating in a primary hydroxyl group, with a molecular formula of C10H13NO4 and a molecular weight of 211.21 g/mol [2]. This specific substitution pattern—with the electron-donating methoxy group at the para position relative to the nitro group on the phenyl ring—creates a distinct electronic environment that differentiates it from other regioisomeric and functional analogs. The compound serves as a versatile intermediate in organic synthesis, particularly in the construction of more complex heterocyclic systems and bioactive molecules where precise control over the aromatic substitution pattern is required [3].

Why 3-(4-Methoxy-2-nitrophenyl)propan-1-ol Cannot Be Replaced by Common Nitroaromatic Analogs


Generic substitution of 3-(4-Methoxy-2-nitrophenyl)propan-1-ol with other nitrophenyl propanol derivatives is not scientifically valid due to the compound's specific regioisomeric substitution pattern (4-methoxy-2-nitro) on the phenyl ring [1]. This exact spatial arrangement of functional groups dictates the electronic distribution across the aromatic system, which in turn governs the reactivity profile in downstream transformations such as nucleophilic aromatic substitution, reductive cyclization, and cross-coupling reactions [2]. Positional isomers—including the 5-methoxy-2-nitro analog (CAS 2229072-85-7), the 2-methoxy-4-nitro analog, and the 3-methoxy-2-nitro variant—exhibit measurably different computed physicochemical properties and would lead to structurally distinct intermediates upon further functionalization [3]. Even compounds sharing the same 4-methoxy-2-nitro core but differing in side-chain functionality (e.g., the chiral (2S)-1-(4-methoxy-2-nitrophenyl)propan-2-ol, the amino-substituted 3-amino-3-(4-methoxy-2-nitrophenyl)propan-1-ol, or the ketone analog 1-(4-methoxy-2-nitrophenyl)propan-2-one) diverge significantly in both their synthetic utility and the types of target molecules they can access. The quantitative evidence below establishes the specific dimensions along which 3-(4-Methoxy-2-nitrophenyl)propan-1-ol is differentiated from its closest comparators, enabling informed selection for procurement and experimental design.

Quantitative Differentiation of 3-(4-Methoxy-2-nitrophenyl)propan-1-ol Against Closest Analogs


Regioisomeric Differentiation: 4-Methoxy-2-nitro vs. 5-Methoxy-2-nitro Substitution Pattern

The 4-methoxy-2-nitrophenyl substitution pattern of the target compound provides a distinct electronic and steric environment compared to its closest positional isomer, 3-(5-methoxy-2-nitrophenyl)propan-1-ol [1]. In the target compound, the electron-donating methoxy group is positioned para to the propanol-bearing carbon (C1 of the phenyl ring) and meta to the electron-withdrawing nitro group at C2. In the 5-methoxy isomer, the methoxy group is positioned meta to the propanol-bearing carbon and para to the nitro group. This difference in substitution geometry alters the activation/deactivation pattern for electrophilic aromatic substitution, the resonance stabilization of intermediates in nucleophilic aromatic substitution, and the conformational preferences of the propanol side chain [2].

Medicinal chemistry Structure-activity relationship Organic synthesis

Side-Chain Functional Group Differentiation: Primary Alcohol vs. Secondary Alcohol and Ketone Analogs

3-(4-Methoxy-2-nitrophenyl)propan-1-ol contains a primary hydroxyl group at the terminus of a three-carbon chain, differentiating it from the chiral secondary alcohol analog (2S)-1-(4-methoxy-2-nitrophenyl)propan-2-ol (CAS 2227698-67-9) and the ketone analog 1-(4-methoxy-2-nitrophenyl)propan-2-one (CAS 113352-66-2) [1][2]. The primary alcohol is less sterically hindered and exhibits higher reactivity toward esterification, etherification, and halogenation reactions compared to secondary alcohols [3]. While the chiral secondary alcohol offers enantioselective synthesis opportunities, it is a higher-cost specialty item with distinct reactivity constraints. The ketone analog provides a carbonyl electrophile for imine/oxime formation but cannot be directly converted to amine or ether derivatives without reduction.

Organic synthesis Intermediate selection Derivatization chemistry

Differentiation from Amino-Substituted Derivatives: Baseline Nitroaromatic vs. Amino-Nitro Functionalized Analogs

3-(4-Methoxy-2-nitrophenyl)propan-1-ol is the nitroaromatic baseline precursor from which amino-substituted derivatives such as 3-amino-3-(4-methoxy-2-nitrophenyl)propan-1-ol (CAS 1337130-29-6) and 1-amino-3-(4-methoxy-2-nitrophenyl)propan-2-ol (CAS 2228371-51-3) are derived [1][2]. The target compound (MW: 211.21 g/mol, XLogP3: not experimentally determined but expected ~1.7-1.9 based on analogs, PSA: ~75.3 Ų) is less polar and more lipophilic than the amino-substituted derivatives (MW: 226.23 g/mol, XLogP3: 0.3-0.4, PSA: 101 Ų for both amino analogs) [3][4]. The amino derivatives have been investigated for antiviral activity and as pharmaceutical intermediates, whereas the target compound serves as the unfunctionalized scaffold for diverse transformations including reduction to the amine or cyclization to heterocycles.

Pharmaceutical intermediates Reductive amination Building block selection

Differentiation from Phenyl-Substituted Nitropropanol Analogs: Aromatic Nitro vs. Aliphatic Nitro Positioning

3-(4-Methoxy-2-nitrophenyl)propan-1-ol contains the nitro group directly on the aromatic ring (aromatic nitro), whereas compounds such as 3-(4-methoxyphenyl)-2-nitropropan-1-ol (CAS 1255037-21-8) feature the nitro group on the aliphatic side chain (aliphatic nitro) . This fundamental structural difference dictates entirely distinct chemical reactivity and downstream synthetic applications. Aromatic nitro groups undergo selective reduction to aromatic amines (key intermediates in azo dye synthesis and pharmaceutical manufacturing), participate in nucleophilic aromatic substitution reactions, and serve as precursors for heterocycle formation via reductive cyclization [1]. In contrast, aliphatic nitro groups undergo the Henry (nitroaldol) reaction, Nef reaction to carbonyls, and reduction to aliphatic amines [2].

Nitroalcohol chemistry Henry reaction Building block selection

Procurement Accessibility: Commercial Availability and Supply Chain Positioning

3-(4-Methoxy-2-nitrophenyl)propan-1-ol is commercially available through specialty chemical suppliers including Enamine (catalog number EN300-1788497 for the 5-methoxy isomer; target compound catalog numbers not publicly disclosed but available upon inquiry) and other research chemical distributors [1]. The compound belongs to the broader family of 4-methoxy-2-nitrophenyl building blocks, which includes commercially available analogs such as (2S)-1-(4-methoxy-2-nitrophenyl)propan-2-ol (CAS 2227698-67-9, pricing: 0.05g for $1,261, 2.5g for $2,940 from Enamine) and 1-amino-3-(4-methoxy-2-nitrophenyl)propan-2-ol (CAS 2228371-51-3, pricing: 1g for $1,256, 10g for $10,000+ from Enamine) [2][3].

Chemical procurement Research chemical sourcing Building block availability

Precursor to Antiviral Lead Compounds: Synthetic Pathway to Bioactive 3-Amino-3-(4-methoxy-2-nitrophenyl)propan-1-ol Derivatives

3-(4-Methoxy-2-nitrophenyl)propan-1-ol serves as a key synthetic precursor to 3-amino-3-(4-methoxy-2-nitrophenyl)propan-1-ol and its derivatives, which have been identified as promising antiviral lead compounds [1]. The target compound provides the core 4-methoxy-2-nitrophenyl scaffold with a three-carbon chain that can be selectively functionalized to introduce the amino group at the beta-position relative to the aromatic ring. Derivatives of 3-amino-3-(4-methoxy-2-nitrophenyl)propan-1-ol have demonstrated potent antiviral activity with low cytotoxicity in preclinical evaluations, making them candidates for further clinical development [2]. In contrast, the 5-methoxy positional isomer (CAS 2229072-85-7) leads to a distinct amino derivative (CAS 1337071-70-1) that has not been associated with the same antiviral activity profile in the available literature [3].

Antiviral drug discovery Medicinal chemistry Pharmaceutical intermediate

Optimal Application Scenarios for 3-(4-Methoxy-2-nitrophenyl)propan-1-ol in Research and Industrial Settings


Synthesis of Heterocyclic Compounds via Reductive Cyclization of o-Nitrophenyl Derivatives

3-(4-Methoxy-2-nitrophenyl)propan-1-ol is ideally suited for the synthesis of substituted quinoline and related nitrogen-containing heterocycles through reductive cyclization strategies [1]. The compound's o-nitrophenyl moiety (nitro group ortho to the propanol-bearing carbon) enables intramolecular cyclization upon reduction of the nitro group to the corresponding amine, followed by condensation with appropriately positioned electrophilic sites. The primary alcohol group at the terminus of the three-carbon chain provides a handle for further functionalization prior to cyclization, enabling the construction of diverse heterocyclic scaffolds with potential biological activity [2]. This application leverages the specific 4-methoxy-2-nitro substitution pattern, which positions the nitro group ortho to the propanol-bearing carbon, a spatial arrangement not available in the 5-methoxy positional isomer.

Precursor to Antiviral Lead Compounds: Synthesis of 3-Amino-3-(4-methoxy-2-nitrophenyl)propan-1-ol Derivatives

For medicinal chemistry programs targeting antiviral indications, 3-(4-Methoxy-2-nitrophenyl)propan-1-ol is the essential starting material for synthesizing 3-amino-3-(4-methoxy-2-nitrophenyl)propan-1-ol and its structural analogs [1]. Derivatives of this amino-nitro scaffold have demonstrated potent antiviral activity with low cytotoxicity in preclinical studies, positioning them as promising candidates for further development [2]. The synthetic pathway from the target compound typically involves selective functionalization of the propanol chain to introduce the amino group at the beta-position, followed by optional derivatization of the amino group to generate libraries of structurally diverse analogs for structure-activity relationship (SAR) studies. This application scenario specifically requires the 4-methoxy-2-nitrophenyl scaffold, as the 5-methoxy positional isomer leads to a distinct product series for which antiviral activity has not been reported [3].

Selective Functionalization of Primary Alcohol for Building Block Derivatization

3-(4-Methoxy-2-nitrophenyl)propan-1-ol is the preferred substrate when the synthetic route requires derivatization of a primary hydroxyl group prior to manipulation of the nitro functionality [1]. The terminal primary alcohol exhibits higher reactivity and less steric hindrance compared to secondary alcohol analogs, enabling efficient esterification with carboxylic acids, etherification with alkyl halides, or conversion to halides for nucleophilic substitution reactions [2]. In contrast, the chiral secondary alcohol analog (2S)-1-(4-methoxy-2-nitrophenyl)propan-2-ol is sterically more hindered and requires chirality considerations that may not be necessary for achiral target molecules. The primary alcohol also provides a cleaner oxidation pathway to the corresponding aldehyde or carboxylic acid, expanding the range of accessible derivatives compared to the ketone analog 1-(4-methoxy-2-nitrophenyl)propan-2-one.

Baseline Scaffold for Structure-Activity Relationship (SAR) Studies in Drug Discovery

In drug discovery programs exploring the 4-methoxy-2-nitrophenyl pharmacophore, 3-(4-Methoxy-2-nitrophenyl)propan-1-ol serves as the unfunctionalized baseline scaffold from which libraries of derivatives can be systematically generated [1]. The compound's lower molecular weight (211.21 g/mol) and higher lipophilicity (estimated XLogP3 ~1.7-1.9) compared to amino-substituted derivatives (MW 226.23 g/mol, XLogP3 0.3-0.4) make it the appropriate starting point when the goal is to evaluate the contribution of the amino group to biological activity or to explore alternative functionalization strategies [2][3]. The absence of the basic amino group also simplifies purification by normal-phase chromatography and eliminates potential solubility challenges associated with zwitterionic species under certain pH conditions. This application scenario is particularly relevant for early-stage medicinal chemistry where systematic exploration of the scaffold's SAR is required before committing to more expensive, highly functionalized analogs.

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